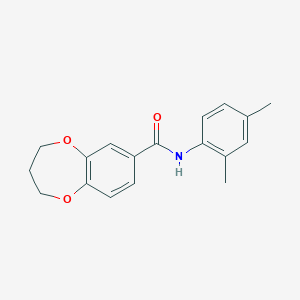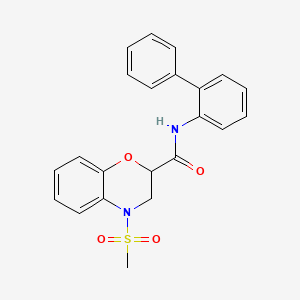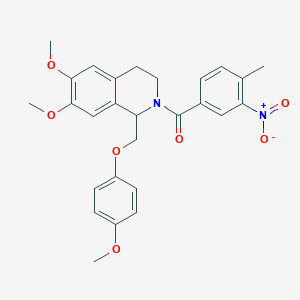![molecular formula C18H21N5O B11228007 2-methoxy-N-{2-[1-(4-methylphenyl)-1H-tetrazol-5-yl]propan-2-yl}aniline](/img/structure/B11228007.png)
2-methoxy-N-{2-[1-(4-methylphenyl)-1H-tetrazol-5-yl]propan-2-yl}aniline
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-METHOXY-N-{2-[1-(4-METHYLPHENYL)-1H-1,2,3,4-TETRAZOL-5-YL]PROPAN-2-YL}ANILINE is a complex organic compound with a unique structure that includes a methoxy group, a tetrazole ring, and an aniline moiety
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 2-METHOXY-N-{2-[1-(4-METHYLPHENYL)-1H-1,2,3,4-TETRAZOL-5-YL]PROPAN-2-YL}ANILINE typically involves multiple steps, starting with the preparation of the tetrazole ring, followed by the introduction of the methoxy group and the aniline moiety. Common synthetic routes include:
Formation of the Tetrazole Ring: This can be achieved through the cyclization of appropriate precursors under acidic or basic conditions.
Introduction of the Methoxy Group: This step often involves methylation reactions using reagents such as methyl iodide or dimethyl sulfate.
Coupling with Aniline: The final step involves coupling the tetrazole intermediate with an aniline derivative under conditions that promote nucleophilic substitution.
Industrial Production Methods
Industrial production of this compound may involve optimized versions of the above synthetic routes, with a focus on maximizing yield and purity while minimizing costs and environmental impact. Techniques such as continuous flow synthesis and the use of catalysts may be employed to enhance efficiency.
Analyse Des Réactions Chimiques
Types of Reactions
2-METHOXY-N-{2-[1-(4-METHYLPHENYL)-1H-1,2,3,4-TETRAZOL-5-YL]PROPAN-2-YL}ANILINE can undergo various chemical reactions, including:
Oxidation: The methoxy group can be oxidized to form corresponding aldehydes or acids.
Reduction: The nitro group (if present) can be reduced to an amine.
Substitution: The aniline moiety can participate in electrophilic aromatic substitution reactions.
Common Reagents and Conditions
Oxidation: Reagents such as potassium permanganate or chromium trioxide.
Reduction: Catalysts like palladium on carbon (Pd/C) or reagents like sodium borohydride.
Substitution: Conditions involving Lewis acids like aluminum chloride (AlCl3) for Friedel-Crafts reactions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the methoxy group can yield methoxybenzoic acid, while reduction of a nitro group can yield aniline derivatives.
Applications De Recherche Scientifique
2-METHOXY-N-{2-[1-(4-METHYLPHENYL)-1H-1,2,3,4-TETRAZOL-5-YL]PROPAN-2-YL}ANILINE has several applications in scientific research:
Medicinal Chemistry: It can be used as a building block for the synthesis of pharmaceutical compounds with potential therapeutic effects.
Materials Science: Its unique structure makes it a candidate for the development of novel materials with specific properties.
Organic Synthesis: It serves as an intermediate in the synthesis of more complex organic molecules.
Mécanisme D'action
The mechanism of action of 2-METHOXY-N-{2-[1-(4-METHYLPHENYL)-1H-1,2,3,4-TETRAZOL-5-YL]PROPAN-2-YL}ANILINE involves its interaction with specific molecular targets and pathways. The methoxy group and the tetrazole ring can participate in hydrogen bonding and π-π interactions, influencing the compound’s binding affinity and specificity. The aniline moiety can undergo electrophilic aromatic substitution, further modulating its activity.
Comparaison Avec Des Composés Similaires
Similar Compounds
- 4-Methoxy-N-(4-nitrobenzyl)aniline
- 3-Methoxy-4-(morpholin-4-yl)aniline
- 4-Methoxy-N-(2,2,2-trifluoroethyl)aniline
Uniqueness
2-METHOXY-N-{2-[1-(4-METHYLPHENYL)-1H-1,2,3,4-TETRAZOL-5-YL]PROPAN-2-YL}ANILINE stands out due to its combination of a methoxy group, a tetrazole ring, and an aniline moiety, which imparts unique chemical and physical properties. This combination is not commonly found in other similar compounds, making it a valuable target for research and development.
Propriétés
Formule moléculaire |
C18H21N5O |
|---|---|
Poids moléculaire |
323.4 g/mol |
Nom IUPAC |
2-methoxy-N-[2-[1-(4-methylphenyl)tetrazol-5-yl]propan-2-yl]aniline |
InChI |
InChI=1S/C18H21N5O/c1-13-9-11-14(12-10-13)23-17(20-21-22-23)18(2,3)19-15-7-5-6-8-16(15)24-4/h5-12,19H,1-4H3 |
Clé InChI |
LLAINFSWTDKZCI-UHFFFAOYSA-N |
SMILES canonique |
CC1=CC=C(C=C1)N2C(=NN=N2)C(C)(C)NC3=CC=CC=C3OC |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![1-[(3-chlorobenzyl)sulfonyl]-N-phenylpiperidine-3-carboxamide](/img/structure/B11227925.png)
![ethyl 4-[7-(4-ethoxyphenyl)-5-phenyl-7H-pyrrolo[2,3-d]pyrimidin-4-yl]piperazine-1-carboxylate](/img/structure/B11227926.png)
![4-(4-Methoxyphenoxy)-2-phenyl[1]benzofuro[3,2-d]pyrimidine](/img/structure/B11227933.png)

![N-benzyl-N-(4-{2-[(4-chlorophenyl)amino]-2-oxoethyl}-3-oxo-3,4-dihydroquinoxalin-2-yl)acetamide](/img/structure/B11227948.png)

![(E)-3-(2-(furan-2-ylmethylene)hydrazinyl)pyrimido[4,5-e][1,2,4]triazine-6,8(5H,7H)-dione](/img/structure/B11227953.png)
![4-(5-bromo-2-fluorophenyl)-3-methyl-1-([1,2,4]triazolo[4,3-b]pyridazin-6-yl)-4,5-dihydro-1H-pyrazolo[3,4-b]pyridin-6-ol](/img/structure/B11227958.png)
![1-methyl-4-(4-phenylpiperazin-1-yl)-1H-pyrazolo[3,4-d]pyrimidine](/img/structure/B11227959.png)
![N-(3-fluorophenyl)-2-[2-oxo-4-(pyrrolidin-1-ylcarbonyl)quinolin-1(2H)-yl]acetamide](/img/structure/B11227972.png)
![N-(2-(tert-butyl)-5,5-dioxido-4,6-dihydro-2H-thieno[3,4-c]pyrazol-3-yl)-4-nitrobenzamide](/img/structure/B11227974.png)

![7-(5-Bromo-2-thienyl)[1,2,4]triazolo[1,5-a]pyrimidine](/img/structure/B11228003.png)
![N-(3-fluorophenyl)-2-[2-oxo-4-(piperidin-1-ylcarbonyl)quinolin-1(2H)-yl]acetamide](/img/structure/B11228019.png)
